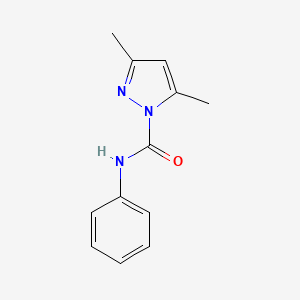

3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide

Description

Overview of Pyrazole (B372694) Derivatives in Academic Research

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a prominent class of compounds in medicinal and agricultural chemistry. nih.govglobalresearchonline.net Their structural versatility allows for a wide range of substitutions, leading to a vast library of derivatives with diverse pharmacological profiles. nih.govglobalresearchonline.net In academic research, pyrazole derivatives are extensively studied for their potential as anti-inflammatory, analgesic, antimicrobial, antifungal, and antitumor agents. jocpr.compharmajournal.net

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. mdpi.com These synthetic strategies often involve the condensation of 1,3-dicarbonyl compounds with hydrazines, offering a straightforward route to the pyrazole core. mdpi.com The amenability of the pyrazole ring to various chemical modifications has made it a privileged scaffold in drug discovery, allowing for the fine-tuning of biological activity and pharmacokinetic properties. nih.gov

The broad utility of pyrazoles is further underscored by their presence in a number of commercially available drugs, highlighting the successful translation of academic research into tangible therapeutic applications. mdpi.com Ongoing research continues to explore the synthesis of novel pyrazole derivatives and expand their therapeutic potential. nih.gov

Significance of the 3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide Scaffold

Within the broader class of pyrazole derivatives, the this compound scaffold holds particular interest. The presence of the 3,5-dimethylpyrazole (B48361) core provides a stable and synthetically accessible foundation. nbinno.com This specific substitution pattern has been explored in the development of various biologically active molecules. researchgate.net The N-phenyl-1-carboxamide moiety introduces an additional site for molecular interactions, which can be crucial for binding to biological targets.

The 3,5-dimethylpyrazole moiety is known to be a key building block in the synthesis of various compounds with applications in medicinal chemistry and as ligands in coordination chemistry. chemicalbook.com The addition of the N-phenyl carboxamide group at the 1-position can significantly influence the compound's electronic and steric properties, thereby modulating its biological activity. Research into derivatives of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, a closely related structure, has demonstrated the potential for developing compounds with cytotoxic activities against cancer cell lines. chemrxiv.org

The physicochemical properties of this compound are summarized in the table below, providing a foundation for its further investigation and application in various research contexts.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N3O |

| Molecular Weight | 215.25100 g/mol |

| Density | 1.16 g/cm³ |

| Exact Mass | 215.10600 |

| LogP | 2.65310 |

| Index of Refraction | 1.601 |

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound. The scope is strictly limited to the chemical and academic research aspects of this molecule, as defined by the preceding sections.

The key objectives are:

To situate the N-phenylpyrazole carboxamide scaffold within the broader context of pyrazole chemistry and its significance in academic research.

To highlight the specific structural features and potential importance of the this compound scaffold.

To present foundational physicochemical data for the target compound in a clear and accessible format.

This research outline aims to serve as a foundational resource for chemists and researchers interested in the specific properties and potential applications of this compound, fostering further investigation into this promising chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-N-phenylpyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-8-10(2)15(14-9)12(16)13-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUWYZFXZGQUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306799 | |

| Record name | 3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37881-06-4 | |

| Record name | NSC179817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYL-PYRAZOLE-1-CARBOXYLIC ACID PHENYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3,5 Dimethyl N Phenyl 1h Pyrazole 1 Carboxamide

Established Synthetic Routes to Pyrazole (B372694) Carboxamides

Traditional methods for the synthesis of pyrazole carboxamides, including the target compound, have laid a foundational framework for more advanced and efficient strategies. These established routes often involve the sequential construction of the pyrazole ring followed by functionalization.

Condensation Reactions with Pyrazole Precursors and Carboxamide Donors

A primary and straightforward approach to synthesizing 3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide involves the direct reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenylcarbamoyl donor. The most common method is the reaction with phenyl isocyanate. This reaction proceeds via nucleophilic attack of the pyrazole's N1 nitrogen onto the electrophilic carbon of the isocyanate.

Another established condensation route involves the preparation of a more reactive pyrazole intermediate, such as 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride. This intermediate can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with phosgene (B1210022) or a phosgene equivalent. The resulting carbonyl chloride is then reacted with aniline (B41778) to form the desired N-phenyl-carboxamide linkage. While effective, this method often requires the handling of hazardous reagents like phosgene.

A related approach involves the coupling of a pyrazole carboxylic acid with an aniline, facilitated by a coupling agent. For instance, 1H-pyrazole-1-carboxylic acid derivatives can be coupled with anilines using sulfonyl chlorides to facilitate the formation of the amide bond.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3,5-dimethyl-1H-pyrazole | Phenyl isocyanate | This compound | Nucleophilic Addition |

| 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride | Aniline | This compound | Nucleophilic Acyl Substitution |

| 3,5-dimethyl-1H-pyrazole-1-carboxylic acid | Aniline | This compound | Amide Coupling |

Regioselective Synthesis of N-Phenyl-Substituted Pyrazoles

The regioselectivity of N-substitution on the pyrazole ring is a critical aspect of the synthesis. For unsymmetrical pyrazoles, the substitution can occur at either the N1 or N2 position. In the case of 3,5-dimethyl-1H-pyrazole, the two nitrogen atoms are equivalent, simplifying the regioselectivity considerations for N-acylation.

However, in the broader context of synthesizing N-phenyl-substituted pyrazoles, regioselectivity is often achieved by carefully choosing the starting materials and reaction conditions. For instance, the condensation of a 1,3-diketone with a phenylhydrazine (B124118) derivative is a common method for constructing the N-phenyl pyrazole core. The regioselectivity of this cyclization is influenced by the nature of the substituents on both the diketone and the hydrazine (B178648), as well as the reaction pH.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules like pyrazole carboxamides. While a direct three-component synthesis of this compound from simple precursors in a single step is not widely reported, MCRs are extensively used to construct the core pyrazole ring, which can then be functionalized.

For example, a one-pot, three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can yield highly substituted pyrazoles. acs.org By selecting appropriate starting materials, this strategy can be adapted to produce precursors for the target compound.

Advanced Synthetic Methodologies

Building upon the classical methods, advanced synthetic strategies offer improvements in terms of efficiency, atom economy, and environmental impact. These include one-pot syntheses and the use of metal catalysts to promote transformations.

One-Pot Synthesis Approaches

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, provide a streamlined approach to this compound. A potential one-pot strategy could involve the in-situ formation of 3,5-dimethyl-1H-pyrazole from acetylacetone (B45752) and hydrazine, followed by the direct addition of phenyl isocyanate to the reaction mixture. This approach would eliminate the need for isolation and purification of the intermediate pyrazole, thereby saving time and resources.

Metal-Catalyzed Synthetic Transformations

Transition metal catalysis has emerged as a powerful tool in the synthesis of N-aryl heterocycles. While direct metal-catalyzed synthesis of N-acyl pyrazoles from pyrazoles and isocyanates is an area of ongoing research, related transformations have been reported. For instance, copper-catalyzed and palladium-catalyzed N-arylation of pyrazoles are well-established methods for forming the N-phenyl bond. These methods could potentially be adapted for the synthesis of the target carboxamide.

Recent research has also explored metal-catalyzed multicomponent reactions for the synthesis of pyrazole derivatives, which could offer novel pathways to the target compound.

| Catalyst | Reactant 1 | Reactant 2 | Product | Reaction Type |

| Copper salts | 3,5-dimethyl-1H-pyrazole | Phenylboronic acid | 1-phenyl-3,5-dimethyl-1H-pyrazole | N-Arylation |

| Palladium complexes | 3,5-dimethyl-1H-pyrazole | Phenyl halide | 1-phenyl-3,5-dimethyl-1H-pyrazole | N-Arylation |

Mechanochemical Synthesis in Pyrazole Chemistry

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. rsc.org This approach, often conducted by grinding or milling solid reactants, aligns with the principles of green chemistry by minimizing or eliminating the use of solvents, thereby reducing waste and energy consumption. rsc.orgresearchgate.net

In the context of pyrazole chemistry, mechanochemistry offers a solvent-free pathway for the synthesis of various derivatives. rsc.org For instance, the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles has been successfully achieved through a grinding-induced, one-pot, three-component reaction of 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine hydrate. researchgate.net This solvent-free method demonstrates the feasibility of forming the pyrazole core under mechanochemical conditions. Similarly, bis- and tris-(pyrazol-1-yl)methanes have been synthesized from pyrazole and halooximes under ball milling conditions. rsc.org

Sustainability metrics highlight the environmental benefits of this approach. A comparison between a solution-based synthesis and a solvent-free ball milling process for tris-pyrazole ligands showed that the mechanochemical transformation had an E-factor (a measure of waste generated) ten times lower than the synthesis in solution, underscoring the significant reduction in chemical waste. rsc.org These examples showcase the potential of mechanochemistry as a greener and more sustainable methodology applicable to the synthesis of pyrazole compounds, including N-aryl pyrazole-1-carboxamides.

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound, like many organic transformations, is highly dependent on the careful optimization of reaction conditions to maximize yield, purity, and efficiency while minimizing side products. Key parameters that require systematic investigation include solvent systems, temperature profiles, and the choice of catalysts and reagents.

The selection of a solvent is critical as it can influence reactant solubility, reaction rates, and even the reaction pathway. In pyrazole synthesis, a wide range of solvents has been explored, from polar protic solvents like ethanol (B145695) to aprotic solvents and ionic liquids. nih.govmdpi.com For example, a temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, where the choice between ionic liquids and ethanol, combined with temperature tuning, dictated the product outcome. nih.gov

Temperature plays a pivotal role in reaction kinetics and selectivity. While some pyrazole syntheses proceed efficiently at room temperature, others require heating or reflux conditions to achieve satisfactory yields. mdpi.comacs.org However, elevated temperatures can sometimes lead to the formation of undesired byproducts. researchgate.net Microwave-assisted synthesis has also been employed, often leading to significantly reduced reaction times and improved yields under solvent-free conditions, where temperature control is a key parameter. mdpi.comresearchgate.net In some cases, disappointing yields were obtained when optimizing reactions with various solvents under heating, but the use of ionic liquids improved the outcomes. mdpi.com The trend towards greener synthesis has also popularized solvent-free reactions, which are often conducted at elevated temperatures or with mechanical grinding. tandfonline.comrsc.org

| Solvent/Condition | Temperature | Typical Outcome in Pyrazole Synthesis | Reference |

|---|---|---|---|

| Ethanol | Reflux | Commonly used for cyclocondensation reactions, often providing good yields. | nih.gov |

| Ionic Liquids (e.g., [HDBU][OAc]) | 95 °C | Can act as both solvent and catalyst, promoting high yields in a green-solvent system. | nih.gov |

| N,N-Dimethylacetamide (DMA) | Room Temperature | Effective for regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. | mdpi.com |

| Solvent-Free (Microwave) | Variable (e.g., 115-140 °C) | Drastically reduces reaction times and often improves yields. Product formation can be temperature-dependent. | mdpi.comresearchgate.net |

| Aqueous Medium | Room Temperature | Promotes green chemistry principles; effective with water-soluble catalysts like sodium p-toluene sulfonate. | rsc.org |

Catalysts are fundamental in pyrazole synthesis for enhancing reaction rates and controlling regioselectivity. The formation of the pyrazole ring often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. This step can be catalyzed by acids or bases. jetir.org For the synthesis of 3,5-dimethyl pyrazole, a green catalyst such as ammonium (B1175870) chloride has been effectively used. jetir.org

More advanced catalytic systems have also been developed. For instance, nano-ZnO has been reported as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles. mdpi.comnih.gov Transition metal catalysts, such as those based on copper and palladium, are also employed, particularly in cross-coupling reactions to form C-C or C-N bonds in more complex pyrazole derivatives. nih.govmdpi.com

The synthesis of the carboxamide moiety typically involves reacting the pre-formed 3,5-dimethylpyrazole (B48361) with phenyl isocyanate or by coupling 3,5-dimethylpyrazole-1-carboxylic acid with aniline. The latter approach often requires activating agents or coupling reagents to facilitate amide bond formation. google.com The choice of reagents is crucial; for example, using substituted hydrazines or anilines allows for the direct incorporation of various functionalities into the final molecule.

| Catalyst Type | Example | Role in Synthesis | Reference |

|---|---|---|---|

| Green Catalyst | Ammonium Chloride (NH₄Cl) | Catalyzes the Knorr pyrazole synthesis from acetylacetone and hydrazine. | jetir.org |

| Nanocatalyst | Nano-ZnO | Provides an efficient and green protocol for the condensation reaction to form 1,3,5-substituted pyrazoles. | mdpi.comnih.gov |

| Transition Metal | Palladium(0) complexes | Used in Suzuki–Miyaura cross-coupling reactions to arylate pyrazole amides. | mdpi.com |

| Transition Metal | Copper Triflate (Cu(OTf)₂) | Catalyzes the condensation of α,β-ethylenic ketones with hydrazines. | nih.gov |

| Organocatalyst | Piperidine | Used as a base catalyst in four-component reactions to synthesize pyrano[2,3-c]pyrazoles. | mdpi.com |

Effective optimization of reaction conditions requires precise monitoring of the reaction progress to determine endpoints, identify intermediates, and quantify product formation. A variety of analytical techniques are employed for this purpose. ijpsjournal.com

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used qualitative method to track the consumption of reactants and the appearance of products. ijpsjournal.com For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable. These chromatographic techniques allow for the separation, quantification, and purity assessment of the reaction mixture components. ijpsjournal.com

Modern advancements have enabled real-time reaction monitoring, providing immediate feedback for optimization. acs.org Mass spectrometry (MS), particularly when coupled with techniques like Direct Analysis in Real Time (DART-MS) or electrospray ionization (ESI-MS), can be used for the in-situ monitoring of organic reactions, even in complex and heterogeneous mixtures. acs.orgnih.gov These methods allow for the direct measurement of neutral organic analytes, offering crucial mechanistic insights and kinetic data. acs.orgnih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are also powerful tools for monitoring the transformation of functional groups and for the structural elucidation of products and intermediates. ijpsjournal.com

Synthesis of Novel Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the development of novel derivatives with potentially enhanced properties. Strategic modification at various positions on the molecule can be achieved through targeted synthetic strategies.

The N-1 phenyl ring is a prime target for modification to explore structure-activity relationships. A common and effective strategy for introducing diversity at this position is to utilize a convergent synthetic approach. This typically involves the synthesis of a common intermediate, such as 3,5-dimethylpyrazole-1-carboxylic acid or its corresponding acid chloride, which is then coupled with a variety of substituted anilines. google.com

This method allows for the introduction of a wide array of substituents onto the phenyl ring. By selecting anilines with different electronic (electron-donating or electron-withdrawing) and steric properties, a library of derivatives can be generated. For example, reacting the pyrazole-1-carbonyl chloride with anilines bearing methoxy, nitro, halogen, or alkyl groups would yield the corresponding substituted N-phenyl-1H-pyrazole-1-carboxamides. The amide coupling step can be facilitated by standard coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. google.com This modular approach is highly efficient for creating chemical diversity from a common precursor.

Derivatization of the Carboxamide Group

The derivatization of the N-phenyl-1H-pyrazole-1-carboxamide moiety is a key strategy for modifying the compound's physicochemical properties. One significant transformation is the conversion of the carboxamide group into its corresponding thioamide isostere, the carbothioamide. In medicinal chemistry, the thioamide group is often utilized as an isostere for the amide group to enhance thermal and proteolytic stability and to improve the pharmacokinetic profile of biologically active substances. nih.gov

Introduction of Substituents on the Pyrazole Ring

The pyrazole ring of this compound is amenable to functionalization, primarily through electrophilic substitution reactions. Due to the electronic nature of the N-substituted pyrazole ring, electrophilic attack occurs regioselectively at the C4 position, which is the only unsubstituted carbon on the pyrazole core.

A prominent example of C4-functionalization is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the ring. The reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole, a close analog of the target compound's core structure, with these reagents leads to the formation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde derivative serves as a versatile intermediate for further synthetic modifications.

Other classical electrophilic substitution reactions can also be employed to introduce a variety of substituents at the C4 position. These include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Introducing halogen atoms (e.g., -Cl, -Br, -I) using appropriate halogenating agents.

Sulfonation: Employing fuming sulfuric acid to add a sulfonic acid group (-SO₃H).

These reactions provide a toolbox for creating a diverse library of C4-substituted derivatives, allowing for systematic exploration of structure-activity relationships.

Advanced Structural Elucidation and Solid State Characterization of 3,5 Dimethyl N Phenyl 1h Pyrazole 1 Carboxamide and Its Analogues

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometry

Studies on pyrazole (B372694) carboxamide derivatives reveal significant conformational features. For instance, in a related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a notable twist is observed between the pyrazole and phenyl rings. The dihedral angle between these two rings has been determined to be 68.41 (16)°. This twist is defined by the N2—N1—C7—C8 torsion angle of -112.1 (3)°. In another analogue, the phenyl and pyrazole rings are inclined at a dihedral angle of 60.83(5)°.

In more complex structures, such as 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, the pyrazolyl and thiophenyl ring systems, along with the carboxamide group, are nearly co-planar. However, the tetrabromodioxoisoindolinyl and phenyl ring systems are almost perpendicular to this plane.

Table 1: Selected Torsion Angles in Pyrazole Carboxamide Analogues

| Compound | Torsion Angle | Value (°) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | N2—N1—C7—C8 | -112.1 (3) |

| 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C—C—C—O (aldehyde) | -0.4 (5) |

| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | Carboxamide/Pyrazolyl | 3.9(8) |

| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | Pyrazolyl/Thiophenyl | 13.9(3) |

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state arrangement of molecules is governed by a network of intermolecular interactions. In the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the three-dimensional architecture is sustained by weak C—H···O and C—H···π interactions. Similarly, the crystal structure of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline features intermolecular C—H···π interactions.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are important aspects of solid-state chemistry. While specific studies on the polymorphism of 3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide are not detailed in the provided search results, the principles of co-crystallization are well-established. Techniques such as crystallization from solution, slurry co-crystallization, and spray drying are commonly employed to prepare co-crystals. These methods involve dissolving or suspending the active pharmaceutical ingredient (API) and a coformer in a suitable solvent to promote the formation of a new crystalline phase.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the chemical structure and bonding within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) for Regioisomeric Discrimination and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives.

¹H and ¹³C NMR: These techniques are fundamental for describing the molecular structure. For instance, in a series of pyrazole-carboxamides, the CONH proton signal was observed between δ = 10.94‒10.76 ppm in the ¹H-NMR spectra. The amide carbonyl carbons appeared in the range of δ = 162.78‒159.00 ppm in the ¹³C-NMR spectra.

2D NMR (HMBC and NOESY): Two-dimensional NMR techniques are crucial for unambiguous structural assignment and conformational analysis. Heteronuclear Multiple Bond Correlation (HMBC) spectra can be used to identify regioisomers by observing long-range couplings between protons and carbons. For example, the interaction between N-methyl hydrogens and a pyrazole carbon through a J³C-H coupling constant helped differentiate between two isomers. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. A NOESY signal between N-methyl and phenyl hydrogens confirmed their close spatial relationship in one isomer.

¹H-¹⁵N HMBC: This technique is particularly useful for probing the nitrogen environment within the pyrazole ring. It allows for the differentiation of "pyrrole-like" and "pyridine-like" nitrogen atoms based on their chemical shifts. For example, in a pyrano[2,3-c]pyrazole derivative, the N-2 "pyrrole-like" and N-1 "pyridine-like" nitrogens were observed at δ −166.9 ppm and δ −117.1 ppm, respectively.

Table 2: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Technique | Chemical Shift (ppm) | Assignment |

| ¹H | ¹H NMR | 10.94‒10.76 | CONH |

| ¹³C | ¹³C NMR | 162.78‒159.00 | Amide C=O |

| ¹⁵N | ¹H-¹⁵N HMBC | -166.9 | "Pyrrole-like" N |

| ¹⁵N | ¹H-¹⁵N HMBC | -117.1 | "Pyridine-like" N |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

In pyrazole-carboxamide derivatives, the N-H stretching vibrations are typically observed in the range of 3427‒3224 cm⁻¹. The C=O stretching vibration of the carboxamide group is also a prominent feature. For example, in one study, the C=O stretching frequency was observed at 1663 cm⁻¹. In a series of pyrazole-carboxamides bearing a sulfonamide moiety, the SO₂ asymmetric and symmetric stretching vibrations were observed in the ranges of 1397‒1320 cm⁻¹ and 1167‒1144 cm⁻¹, respectively.

Table 3: Characteristic FT-IR Vibrational Frequencies for Pyrazole Carboxamide Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H | Stretching | 3427‒3224 |

| C=O | Stretching | ~1663 |

| SO₂ | Asymmetric Stretching | 1397‒1320 |

| SO₂ | Symmetric Stretching | 1167‒1144 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of novel compounds, providing essential information on the molecular weight and offering insights into the molecule's structure through the analysis of its fragmentation patterns. For this compound and its analogues, mass spectrometry confirms the elemental composition and aids in understanding the stability and bonding of the pyrazole core and its substituents under ionization conditions.

Molecular Weight Confirmation:

The nominal molecular weight of this compound is 215.25 g/mol . In electron ionization mass spectrometry (EI-MS), this would correspond to a molecular ion peak ([M]+•) at a mass-to-charge ratio (m/z) of 215. The presence of this peak is the primary confirmation of the compound's molecular formula, C₁₂H₁₃N₃O. High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing a highly accurate mass measurement.

Interactive Data Table: Key Ions in the Mass Spectrum of this compound

| Ion | Proposed Structure | m/z (expected) | Fragmentation Step |

| [M]+• | [C₁₂H₁₃N₃O]+• | 215 | Molecular Ion |

| [M - C₆H₅NCO]+• | [C₅H₈N₂]+• | 96 | Cleavage of the N-CO bond |

| [C₆H₅NCO]+• | Phenyl isocyanate radical cation | 119 | Cleavage of the N-CO bond |

| [C₆H₅NH]+ | Anilinium cation | 93 | Rearrangement and cleavage |

| [C₆H₅]+ | Phenyl cation | 77 | Loss of NCO from [C₆H₅NCO]+• |

| [C₅H₇N₂]+ | [3,5-dimethylpyrazole]+ | 95 | Loss of a hydrogen radical from the dimethylpyrazole cation |

Note: The m/z values are nominal masses. The relative intensities of these peaks can vary depending on the mass spectrometer's conditions.

Fragmentation Pathway Analysis:

The fragmentation of this compound in EI-MS is anticipated to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragments. The primary cleavage is expected to occur at the amide bond, which is a common fragmentation pathway for N-phenyl amides. nih.gov

One of the most significant fragmentation pathways for amides involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom. nih.gov For the title compound, this would lead to two primary fragments:

Formation of the 3,5-dimethylpyrazole (B48361) radical cation: Cleavage of the N-CO bond can result in the formation of the 3,5-dimethylpyrazole radical cation at m/z 96. This fragment may subsequently lose a hydrogen atom to form a more stable ion at m/z 95.

Formation of the phenyl isocyanate radical cation: The other part of the molecule, the N-phenylcarboxamide moiety, can form a phenyl isocyanate radical cation ([C₆H₅NCO]+•) at m/z 119. This fragment is characteristic of N-phenyl amide structures.

Further fragmentation of the phenyl isocyanate radical cation can occur through the loss of the neutral carbon monoxide (CO) molecule, which is a common fragmentation pattern for aromatic carbonyl compounds, leading to the formation of the anilide radical cation at m/z 91.

An alternative fragmentation pathway for the N-phenylcarboxamide portion involves a rearrangement, leading to the formation of the stable anilinium cation at m/z 93. Further fragmentation of this ion can result in the phenyl cation at m/z 77 through the loss of an amino group.

The pyrazole ring itself is known to be relatively stable. However, under electron ionization, it can undergo ring cleavage. Common fragmentation patterns for pyrazoles include the loss of a molecule of hydrogen cyanide (HCN) or dinitrogen (N₂), which would result in fragments with lower m/z values.

The analysis of the relative abundances of these and other fragment ions in the mass spectrum provides a detailed fingerprint of the this compound molecule, confirming its structure and providing insights into its chemical properties.

Computational and Theoretical Investigations of 3,5 Dimethyl N Phenyl 1h Pyrazole 1 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and geometry of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For pyrazole (B372694) carboxamides, this is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G**. nih.gov This process calculates the electronic energy of the molecule and adjusts the atomic coordinates to find the lowest energy conformation, or "ground state."

The optimization provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography where available. For instance, in related pyrazole structures, the planarity of the pyrazole ring and the dihedral angle between the pyrazole and adjacent phenyl rings are critical parameters that influence molecular packing and intermolecular interactions. cardiff.ac.uk

Energetic profiles, including the total electronic energy, are also obtained. Calculations can be performed for the molecule in a vacuum (gas phase) and in the presence of a solvent, using models like the Polarizable Continuum Model (PCM), to assess the stability of the compound in different environments. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrazole Carboxamide Core Structure Note: Data is illustrative for a generic pyrazole carboxamide scaffold based on typical findings.

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| N1-N2 (pyrazole) | 1.35 - 1.39 | C5-N1-N2 (pyrazole) | 111 - 113 |

| N1-C5 (pyrazole) | 1.33 - 1.36 | N1-N2-C3 (pyrazole) | 105 - 107 |

| N2-C3 (pyrazole) | 1.32 - 1.35 | N2-C3-C4 (pyrazole) | 111 - 113 |

| C3-C4 (pyrazole) | 1.41 - 1.44 | C3-C4-C5 (pyrazole) | 104 - 106 |

| C4-C5 (pyrazole) | 1.37 - 1.40 | C4-C5-N1 (pyrazole) | 107 - 109 |

| N1-C(O) (carboxamide) | 1.38 - 1.42 | N-C=O (carboxamide) | 122 - 125 |

| C=O (carboxamide) | 1.22 - 1.25 | C-N-H (amide) | 118 - 121 |

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. DFT calculations are used to determine the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔEgap), is a key indicator of chemical reactivity and kinetic stability. jcsp.org.pkderpharmachemica.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jcsp.org.pk From these energies, other quantum chemical parameters like chemical hardness (η), softness (S), and chemical potential (μ) can be derived to further quantify reactivity. derpharmachemica.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. The MEP is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential. uomphysics.net

Red/Yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to heteroatoms (e.g., N-H).

Green regions represent neutral or near-zero potential.

The MEP map provides a visual guide to the charge distribution and helps predict sites for intermolecular interactions, such as hydrogen bonding. uomphysics.netresearchgate.net

Table 2: Illustrative Quantum Chemical Parameters for a Pyrazole Carboxamide Analog Note: Values are representative and depend on the specific molecule and computational method.

| Parameter | Symbol | Typical Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.4 to -6.5 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 to -2.0 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔEgap | ~4.2 | Indicator of chemical reactivity and stability. |

| Chemical Hardness | η | ~2.1 | Resistance to change in electron distribution. |

| Chemical Potential | μ | -3.3 to -4.3 | Electron escaping tendency. |

For many pyrazole derivatives, particularly those with an N-H group on the pyrazole ring (protic pyrazoles), annular tautomerism is a key consideration. nih.govfu-berlin.demdpi.com This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to different tautomeric forms. sci-hub.senih.gov However, in 3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide, the N1 position is substituted by the carboxamide group, which prevents this type of tautomerism.

Instead, computational studies for this molecule would focus on rotational conformers. Conformational analysis involves studying the rotation around key single bonds, such as the N1-C(O) bond and the C(O)-N(phenyl) bond of the carboxamide linker. DFT calculations can determine the relative energies of different conformers (e.g., cisoidal vs. transoidal arrangements) to identify the most stable spatial orientation of the pyrazole and phenyl rings relative to the amide plane. nih.gov The preferred conformation is often dictated by minimizing steric hindrance and maximizing favorable electronic interactions. sci-hub.se

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations are particularly useful for exploring the conformational landscape of a molecule and assessing the stability of its interactions with a biological target, such as a protein receptor. nih.gov

In a typical MD simulation, a ligand-protein complex, often derived from a molecular docking study, is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces on each atom are calculated, and Newton's laws of motion are used to predict the positions and velocities of the atoms over a set period, typically in the nanosecond range. nih.govnih.gov

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.govacs.org MD simulations can reveal conformational changes and key interactions that are maintained over time, thus validating the binding mode predicted by docking. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in various orientations and conformations within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. The pose with the best score (e.g., lowest binding energy) is predicted as the most likely binding mode. nih.gov

For pyrazole carboxamide derivatives, docking studies have been used to investigate their interactions with various enzymes, such as carbonic anhydrase, succinate (B1194679) dehydrogenase (SDH), and protein kinases. nih.govnih.govnih.gov These studies identify crucial intermolecular interactions, including:

Hydrogen bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens or nitrogen atoms). nih.gov

Hydrophobic interactions: Occur between nonpolar regions of the ligand and receptor. nih.gov

π-π stacking: Aromatic rings of the ligand interacting with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein active site. nih.gov

The results provide a structural basis for the molecule's biological activity and can guide the design of more potent and selective analogs. nih.govnih.gov

Table 3: Example of Molecular Docking Results for a Pyrazole Carboxamide Inhibitor Note: This table is a generalized representation of typical docking study outputs.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Carbonic Anhydrase II | -7.0 to -9.0 | His94, His96, Thr199, Pro202 | Hydrogen bonds, Hydrophobic interactions |

| Succinate Dehydrogenase | -6.5 to -8.5 | Arg59, Ser45, Tyr70 | Hydrogen bonds, π-π stacking |

| Protein Kinase (e.g., EGFR) | -8.0 to -10.0 | Leu718, Val726, Ala743, Met793 | Hydrogen bonds, Hydrophobic interactions |

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for a desired biological effect. rsc.org

In a QSAR study, a set of molecules with known biological activities is used. For each molecule, a variety of molecular descriptors are calculated, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net Statistical methods are then used to develop an equation that links these descriptors to the activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.netrsc.org These methods generate contour maps that visualize regions where changes in steric, electrostatic, or hydrophobic properties would likely increase or decrease biological activity. For series of N-phenyl pyrazole carboxamide derivatives, QSAR models have successfully identified the structural requirements for potent activity against various targets. nih.govacs.org The predictive power of a QSAR model is typically validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.org

Mechanistic Insights into Biological Interactions and Applications of 3,5 Dimethyl N Phenyl 1h Pyrazole 1 Carboxamide Derivatives

Enzyme Inhibition Mechanisms (In Vitro Studies)

The structural framework of pyrazole (B372694) carboxamide derivatives makes them effective inhibitors of several key enzymes involved in metabolic and physiological pathways.

Derivatives based on the pyrazole scaffold have emerged as promising inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose absorption. The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Studies on various pyrazole-based heterocyclic compounds, including those with structural similarities to 3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide, have demonstrated significant inhibitory potential. researchgate.net

For instance, a series of novel pyrazole-phthalazine hybrids were synthesized and evaluated for their α-glucosidase inhibitory activity. All the tested compounds showed potent inhibition against yeast α-glucosidase, with many exhibiting significantly greater potency than the standard drug, Acarbose. nih.gov One of the most effective compounds from this study, a derivative featuring the pyrazole core, demonstrated an IC50 value approximately 53 times lower than that of Acarbose, indicating a highly efficient inhibitory mechanism. nih.gov The structure-activity relationship (SAR) analyses suggest that the pyrazole motif is a key pharmacophore, and modifications to the substituents on the pyrazole and associated rings can fine-tune the inhibitory potency. researchgate.net Molecular docking studies further reveal that these compounds can bind effectively to the active sites of α-glucosidase and α-amylase, establishing interactions with key amino acid residues. researchgate.net

| Compound Class | Enzyme | IC50 Value (µM) | Reference |

| Pyrazole-phthalazine hybrid (8l) | α-Glucosidase | 13.66 ± 0.009 | nih.gov |

| Acarbose (Standard) | α-Glucosidase | 720.18 ± 0.008 | nih.gov |

| Acyl pyrazole sulfonamides (5a) | α-Glucosidase | 1.13 ± 0.06 | researchgate.net |

| Acyl pyrazole sulfonamides (general) | α-Glucosidase | 1.13 - 28.27 | researchgate.net |

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Non-purine inhibitors are sought after to avoid the side effects associated with purine analogs like allopurinol. mdpi.com Derivatives of 1-phenylpyrazole (B75819) have been extensively evaluated as potent XO inhibitors. nih.govelsevierpure.comsigmaaldrich.com

Research into a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives identified compounds with significant XO inhibitory activity. nih.gov Similarly, a library of 1-phenyl-pyrazole-4-carboxylic acid derivatives showed inhibitory potency at the nanomolar level, comparable to the drug febuxostat. nih.gov Kinetic studies indicated that these compounds act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.govsemanticscholar.org Molecular docking simulations have helped to elucidate the binding mode, showing that the pyrazole core and its substituents can form strong interactions with key residues in the XO active site, such as Arg880 and Thr1010. semanticscholar.org

| Compound Class | IC50 Value | Reference |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde (2b) | 9.32 ± 0.45 µM | nih.gov |

| 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde (2m) | 10.03 ± 0.43 µM | nih.gov |

| 1-phenyl-pyrazole-4-carboxylic acid derivative (16f) | 4.2 nM | nih.gov |

| 1-phenyl-pyrazole-4-carboxylic acid derivative (16c/16d) | 5.7 nM | nih.gov |

| Febuxostat (Standard) | 5.4 nM | nih.gov |

In an agricultural context, derivatives of dimethylpyrazole (DMP) are utilized as nitrification inhibitors to reduce nitrogen loss from soil and minimize environmental impacts like nitrate (B79036) leaching and nitrous oxide emissions. These compounds work by delaying the oxidation of ammonium (B1175870) (NH₄⁺), a process carried out by ammonia-oxidizing bacteria (AOB).

The mechanism of action for DMP-based inhibitors has been identified as a matter of chelation. DMP molecules form complexes with copper (Cu²⁺) cations. Copper is an essential cofactor for the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first step in the nitrification pathway. By chelating the copper ions required by the enzyme, DMP derivatives effectively inhibit the metabolic activity and growth of AOB, thus slowing down the nitrification process. This mechanism highlights a unique interaction where the dimethylpyrazole core, a central feature of the title compound's family, acts as a metal-chelating agent to modulate a critical biogeochemical pathway.

Interactions with Biological Targets (In Vitro/Molecular Level)

Beyond enzyme inhibition, pyrazole carboxamide derivatives can interact directly with other crucial biological macromolecules, including DNA and specific cellular receptors.

Certain 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to bind to DNA, a mechanism that underpins their potential as anticancer agents. nih.govjst.go.jp Studies have shown that these compounds primarily interact with DNA through a groove-binding mode. jst.go.jp Molecular docking models suggest that the elongated, chain-like structure of these molecules, facilitated by amide bonds on the pyrazole ring, allows them to fit snugly within the minor groove of the DNA double helix. jst.go.jp

This interaction is non-covalent and distinct from intercalation, where a molecule inserts itself between the base pairs of DNA. jst.go.jp The binding affinity of these derivatives can be significant. For example, the compound 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) was found to have a high DNA-binding affinity with a binding constant (K) of 1.06 x 10⁵ M⁻¹. nih.govjst.go.jp This strong binding can affect DNA conformation and has been shown to induce cleavage of supercoiled plasmid DNA, indicating a potent interaction that can disrupt normal DNA activity. nih.govjst.go.jp

| Compound | Binding Mechanism | Binding Constant (K) | Reference |

| pym-5 | Minor Groove Binding | 1.06 x 10⁵ M⁻¹ | nih.govjst.go.jp |

The pyrazole scaffold is also found in molecules designed to target specific central nervous system receptors. A series of 1-aryl-3,5-dimethyl-4,5-dihydro-1H-pyrazolo[4,5-c]quinolin-4-ones, which incorporate the 3,5-dimethyl-pyrazole core, were synthesized and tested for their ability to bind to central benzodiazepine (B76468) receptors (BZR). nih.gov

These compounds were evaluated by their capacity to displace [³H]flunitrazepam, a radiolabeled benzodiazepine, from its binding sites on bovine brain membranes. nih.gov The results indicated that several of these pyrazole derivatives could bind with high affinity. A Lineweaver-Burk analysis of the most active compound in the series revealed that the inhibition of [³H]flunitrazepam binding was competitive, meaning the pyrazole derivative directly competes with benzodiazepines for the same binding site on the GABA-A receptor. nih.gov This demonstrates that the 3,5-dimethyl-pyrazole carboxamide framework can be adapted to create potent and specific ligands for neuronal receptors. Other related pyrazolo[4,3-c]quinoline derivatives have also shown high affinity for the BZR, in some cases exceeding that of diazepam. nih.gov

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are crucial enzymes in the metabolic pathways of monoamine neurotransmitters, and their inhibition can be a therapeutic strategy for neurological disorders. Pyrazole derivatives have emerged as a promising scaffold for the development of MAO inhibitors. The core pyrazole structure is considered a cyclic analog of the hydrazine (B178648) moiety, which was a key feature in early MAO inhibitors. Research into various substituted pyrazoles has demonstrated their potential as effective and selective MAO inhibitors.

Studies on related pyrazole carboxamide structures have provided insights into their MAO inhibitory activity. For instance, a series of 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit MAO. Several of these compounds exhibited potent and selective inhibition of MAO-A, with activity comparable to the known inhibitor clorgyline. This suggests that the pyrazole-carboxamide scaffold can be effectively tailored to target specific MAO isoforms. The mechanism of inhibition often involves the interaction of the pyrazole ring and its substituents with the active site of the enzyme, leading to a reduction in its catalytic activity.

Mechanisms of Antimicrobial Activity (In Vitro)

The growing concern over antimicrobial resistance has spurred the search for novel therapeutic agents. Derivatives of this compound have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.

Antibacterial Action Against Bacterial Strains

A number of novel pyrazole-4-carboxamide derivatives have been synthesized and demonstrated notable antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of essential cellular processes in bacteria. The lipophilic nature of the N-phenyl group and the hydrogen bonding capabilities of the carboxamide moiety likely facilitate the transport of these molecules across bacterial cell membranes. Once inside the cell, they may interfere with DNA replication, protein synthesis, or enzymatic activities crucial for bacterial survival.

The substitution pattern on the phenyl ring plays a critical role in determining the antibacterial potency. For example, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with bacterial targets. In some studies, chloro-substituted 3,5-dimethyl azopyrazole derivatives have shown remarkable inhibition against E. coli and S. aureus.

| Compound Derivative | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A. niger | 20 |

| 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A. niger | 15 |

| 5-(4-(dimethylamino)phenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A. niger | 45 |

| 3-(3,4-dimethoxyphenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A. niger | 40 |

Antifungal Efficacy Against Fungal Strains

Derivatives of this compound have also demonstrated significant antifungal activity against a variety of fungal pathogens. The mechanism of antifungal action is often attributed to the inhibition of specific fungal enzymes, such as succinate (B1194679) dehydrogenase (SDH) in the mitochondrial electron transport chain. By blocking this enzyme, the compounds disrupt cellular respiration and energy production, ultimately leading to fungal cell death.

The structural features of these pyrazole carboxamides are crucial for their antifungal efficacy. For instance, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown to exhibit moderate to good antifungal activities against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some of these compounds displayed inhibitory activities exceeding those of commercial fungicides.

| Compound Derivative | Fungal Strain | Activity (EC50 in µg/mL) |

|---|---|---|

| N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22) | Sclerotinia sclerotiorum | 0.94 ± 0.11 |

| Derivative U12 | Sclerotinia sclerotiorum | 4.17 ± 0.46 |

| Derivative U13 | Sclerotinia sclerotiorum | 8.04 ± 0.71 |

| Derivative U15 | Sclerotinia sclerotiorum | 7.01 ± 0.71 |

| Bixafen (B1247100) (Control) | Sclerotinia sclerotiorum | 6.70 ± 0.47 |

| Fluxapyroxad (B1673505) (Control) | Sclerotinia sclerotiorum | 0.71 ± 0.14 |

Antioxidant Activity and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Pyrazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals.

The antioxidant activity of this compound derivatives is often attributed to their hydrogen-donating ability. The nitrogen atoms in the pyrazole ring and the amide proton can participate in electron transfer reactions to neutralize free radicals. The radical scavenging mechanism can proceed through various pathways, including hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).

The antioxidant capacity of these compounds is influenced by the substituents on the pyrazole and phenyl rings. For instance, the presence of electron-donating groups can enhance the stability of the resulting radical cation, thereby promoting the antioxidant activity. In studies involving DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, certain pyrazole derivatives have demonstrated significant antioxidant potential, with IC50 values indicating their effectiveness in neutralizing free radicals.

| Compound Derivative | Antioxidant Assay | Activity (IC50 in mg/mL) |

|---|---|---|

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (Compound 1) | DPPH Radical Scavenging | 27.51 |

| Derivative 3 | DPPH Radical Scavenging | 15.89 |

| Derivative 8 | DPPH Radical Scavenging | 28.11 |

| Derivative 10 | DPPH Radical Scavenging | 57.12 |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 0.005 |

Structure-Activity Relationships (SAR) Pertaining to Mechanistic Biological Activities

The biological activities of this compound derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial for understanding these connections and for designing more potent and selective compounds.

In the context of antioxidant activity, the presence of hydrogen-donating groups is a key determinant. SAR studies have shown that substituents that can stabilize the resulting radical through resonance or inductive effects enhance the radical scavenging capacity. The planarity of the pyrazole ring and the dihedral angle of the N-phenyl group can also influence the molecule's ability to interact with radical species.

Agricultural Chemistry Applications

The potent fungicidal properties of pyrazole carboxamide derivatives have led to their widespread application in agriculture for crop protection. Many commercial fungicides are based on the pyrazole carboxamide scaffold, primarily targeting succinate dehydrogenase (SDH) in fungal pathogens. These are known as SDHI fungicides.

Derivatives of this compound have been explored as effective agents against a range of plant diseases. For example, novel pyrazole-4-carboxamide derivatives have shown excellent fungicidal activities against corn rust, with some compounds outperforming commercial fungicides like fluxapyroxad and bixafen. Field trials have also demonstrated their efficacy in controlling wheat rust.

The mechanism of action in an agricultural context is similar to their in vitro antifungal activity, primarily involving the inhibition of fungal respiration. The development of these compounds as agricultural fungicides requires a careful balance of high efficacy against target pathogens, low phytotoxicity to the crops, and a favorable environmental profile. The structural versatility of the pyrazole carboxamide scaffold allows for the fine-tuning of these properties to develop effective and sustainable crop protection solutions.

Role as Herbicides and Fungicides

Derivatives of this compound have demonstrated notable efficacy as both herbicides and fungicides, primarily through the inhibition of essential metabolic pathways in target organisms.

Fungicidal Activity:

The primary mechanism of fungicidal action for many pyrazole carboxamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. nih.govresearchgate.net This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular energy in the form of ATP and ultimately causing fungal cell death. researchgate.net

Several studies have synthesized and evaluated various N-phenyl-pyrazole-carboxamide derivatives, revealing potent antifungal properties. For instance, a series of novel pyrazole-4-carboxamide derivatives with an N-phenyl substituted amide fragment were found to exhibit significant in vitro antifungal activity against Sclerotinia sclerotiorum. nih.gov The most active of these compounds demonstrated efficacy comparable to commercial fungicides like bixafen and fluxapyroxad. nih.gov Microscopic studies revealed that these compounds can cause destruction of hyphal morphology and damage to mitochondria, cell membranes, and vacuoles in the fungal cells. nih.gov

The structure of the pyrazole and the substitutions on the phenyl ring play a crucial role in the fungicidal potency. For example, the introduction of a difluoromethyl group on the pyrazole ring has been a common strategy in the design of potent SDH inhibitors. nih.gov Molecular docking studies have further elucidated the interaction between these compounds and the active site of the SDH enzyme, confirming their mode of action. nih.gov

Herbicidal Activity:

The herbicidal activity of pyrazole derivatives is more varied in its mechanism. Some pyrazole compounds are known to act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), an enzyme involved in chlorophyll (B73375) and heme biosynthesis. nih.gov Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. nih.gov

Research into novel phenylpyrazole derivatives containing strobilurin moieties has shown promising herbicidal properties against weeds like Amaranthus retroflexus. nih.gov While the exact mechanism for all pyrazole carboxamide herbicides is not uniform, the structural features of the pyrazole ring and its substituents are critical for their bioactivity. cabidigitallibrary.org For example, certain synthesized pyrazole amide derivatives have shown significant growth inhibition against the roots and stems of Brassica campestris. cabidigitallibrary.org

Table 1: Fungicidal and Herbicidal Activity of Selected Pyrazole Carboxamide Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Target Organism | Mechanism of Action | Efficacy | Reference |

|---|---|---|---|---|

| N-phenyl-pyrazole-carboxamides | Sclerotinia sclerotiorum | Succinate Dehydrogenase (SDH) Inhibition | EC50 values as low as 0.94 µg/mL | nih.gov |

| Pyrazole Amides | Brassica campestris | Not specified | Up to 82% root growth inhibition | cabidigitallibrary.org |

| Phenylpyrazole derivatives | Amaranthus retroflexus | Protoporphyrinogen Oxidase (PPO) Inhibition | Good inhibition at 150 g a.i./hm² | nih.gov |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Wheat powdery mildew | Succinate Dehydrogenase (SDH) Inhibition | EC50 value of 0.633 mg/L | acs.org |

Inhibition of Soil Nitrification

Derivatives of 3,5-dimethylpyrazole (B48361) are effective nitrification inhibitors in soil. Nitrification is a microbial process that converts ammonium (NH₄⁺) to nitrate (NO₃⁻). While a necessary step in the nitrogen cycle, rapid nitrification can lead to significant nitrogen loss from agricultural soils through nitrate leaching and the production of nitrous oxide (N₂O), a potent greenhouse gas. Nitrification inhibitors are therefore crucial for improving nitrogen use efficiency and reducing the environmental impact of nitrogen fertilizers.

The primary mechanism by which dimethylpyrazole-based compounds inhibit nitrification is through the chelation of copper (Cu²⁺) ions. acs.org These copper ions are essential cofactors for the ammonia monooxygenase (AMO) enzyme, which is produced by ammonia-oxidizing bacteria (AOB) and catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine. acs.org By forming stable complexes with copper, dimethylpyrazole derivatives render it unavailable to the AMO enzyme, thereby inhibiting the activity of AOB and slowing down the nitrification process. acs.org

Studies have shown that 3,5-dimethylpyrazole (DMP) can effectively inhibit soil nitrification, leading to a significant increase in the retention of ammonium-N and a decrease in the accumulation of nitrate-N. nih.gov The inhibitory effect is often dose-dependent. nih.gov For example, an application rate of 0.025 g of DMP per kg of dry soil has been shown to have a strong inhibitory effect on nitrogen transformation in brown soil. nih.gov

Furthermore, the use of dimethylpyrazole-based nitrification inhibitors has been observed to have secondary effects on soil microbial communities. By inhibiting AOB, these compounds can benefit N₂O-reducing bacteria by reducing competition for resources. acs.org This can potentially lead to a greater reduction of N₂O to harmless dinitrogen gas (N₂). acs.org

Table 2: Effect of 3,5-Dimethylpyrazole (DMP) on Soil Nitrogen Dynamics This table is interactive and can be sorted by clicking on the headers.

| Parameter | Effect of DMP Application | Mechanism | Reference |

|---|---|---|---|

| Soil NH₄⁺-N Content | Significantly Increased | Inhibition of ammonium oxidation | nih.gov |

| Soil NO₃⁻-N Content | Significantly Decreased | Inhibition of nitrification | nih.gov |

| Ammonia-Oxidizing Bacteria (AOB) Activity | Inhibited | Chelation of Cu²⁺ cofactor of AMO enzyme | acs.org |

| Soil Nitrate Reductase Activity | Decreased | Reduced availability of nitrate substrate | nih.gov |

| Soil Nitrite Reductase Activity | Increased | Potential shift in microbial pathways | nih.gov |

| Soil Dehydrogenase Activity | Increased | Stimulation of overall microbial activity | nih.gov |

Coordination Chemistry and Supramolecular Assemblies of 3,5 Dimethyl N Phenyl 1h Pyrazole 1 Carboxamide

Ligand Properties and Complex Formation with Metal Ions

Pyrazole-based ligands, including pyrazole (B372694) carboxamides, are of significant interest in coordination chemistry due to their versatile binding capabilities. chemrxiv.org The incorporation of an amide group, as seen in 3,5-dimethyl-N-phenyl-1H-pyrazole-1-carboxamide, introduces additional coordination sites and hydrogen bonding potential, influencing the structure and properties of the resulting metal complexes. mdpi.com

The pyrazole moiety typically offers a pyridine-type nitrogen atom that readily coordinates to metal ions in a monodentate fashion. chemrxiv.org In pyrazole carboxamide derivatives, the amide oxygen can also act as a donor atom, allowing for bidentate chelation, where the ligand forms a stable ring with the metal center. The specific binding mode depends on various factors, including the metal ion, the solvent, and the presence of competing ligands.

Studies on analogous compounds have demonstrated various coordination modes. For instance, in some copper(II) complexes, two 3,5-dimethyl-1H-pyrazole molecules coordinate as monodentate ligands through their nitrogen atoms. dnu.dp.uadnu.dp.ua In other systems, such as a mononuclear nickel(II) complex with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, the ligand coordinates to the metal center, leading to a specific stoichiometry, often with two ligand molecules per metal ion (2:1). mdpi.com Similarly, a dinuclear cadmium(II) complex also showed a 2:2 ligand-to-metal ratio. mdpi.com The stoichiometry can vary, resulting in mononuclear or polynuclear complexes. For example, a hexanuclear sodium(I) complex with 3,5-dimethyl-1H-pyrazole and its anion has been characterized, showcasing complex bridging coordination modes. researchgate.net

Single-crystal X-ray diffraction is the definitive method for the structural characterization of coordination complexes. These studies provide precise information on the coordination geometry around the metal ion, as well as bond lengths and angles.

For example, complexes involving pyrazole ligands have been shown to adopt various geometries. Copper(II) complexes with 3,5-dimethyl-1H-pyrazole have been observed to have a slightly distorted square-pyramidal coordination environment. dnu.dp.uadnu.dp.ua In one such complex, the equatorial positions are occupied by two nitrogen atoms from two pyrazole ligands and two oxygen atoms from an oxalate anion, with a water molecule in the axial position. dnu.dp.uadnu.dp.ua In a mononuclear complex of cobalt(II) with four 3,5-dimethylpyrazole (B48361) (Hdmpz) ligands, the metal center adopts an octahedral geometry, coordinated to four pyrazole ligands and two water molecules. mdpi.com

A mononuclear complex of a related pyrazole amide ligand, Ni(L1)22 where L1 is 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, has also been structurally characterized, providing insight into the likely coordination environment for the title compound. mdpi.com

| Parameter | Value |

| Complex | [Co(Hdmpz)4(H2O)2]Cl2 mdpi.com |

| Metal Center | Co(II) |

| Coordination Geometry | Octahedral |

| Ligands | 4 x 3,5-dimethylpyrazole, 2 x H2O |

| Crystal System | Monoclinic |

| Space Group | C2/c |

This table presents structural data for a representative coordination complex containing the 3,5-dimethylpyrazole ligand.

The coordination of a ligand to a metal ion can significantly alter the ligand's electronic properties, conformation, and reactivity. The metal ion acts as a Lewis acid, withdrawing electron density from the ligand. This can influence the acidity of N-H protons and affect the susceptibility of the aromatic rings to electrophilic or nucleophilic attack.

Upon complexation, the conformation of the this compound ligand becomes more rigid. Free rotation around the single bonds, such as the N-phenyl and C-N (amide) bonds, is restricted. The specific conformation adopted by the ligand is dictated by the geometric preferences of the metal ion and by steric interactions within the coordination sphere. Quantum-chemical modeling on related dihetaryl pyrazoline derivatives shows that the molecular conformation is critically important as it determines the geometry of the chelate cavity for cation coordination. univ.kiev.ua

Supramolecular Interactions and Self-Assembly

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in the solid-state structures of these compounds and their metal complexes. These interactions, including hydrogen bonding and π-π stacking, direct the self-assembly of molecules into higher-order supramolecular architectures such as chains, sheets, or three-dimensional networks. mdpi.com

Hydrogen bonds are among the most important interactions in directing the crystal packing of pyrazole derivatives. nih.gov The amide group (-C(O)NH-) in this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O). The pyrazole ring itself contains a pyridine-type nitrogen that can act as a hydrogen bond acceptor.

In the solid state, these functionalities can lead to the formation of extensive hydrogen-bonding networks. For instance, N-H···N hydrogen bonds can link pyrazole rings together, while N-H···O bonds can form between the amide group of one molecule and the carbonyl oxygen of another, often resulting in chains or dimeric motifs. researchgate.net Coordinated water molecules in metal complexes are also key participants, forming O-H···N or O-H···O hydrogen bonds that link complex units together. mdpi.com In cobalt and nickel complexes with pyrazole ligands, intermolecular hydrogen bonding interactions have been shown to create two-dimensional networks. mdpi.comresearchgate.net Hirshfeld surface analysis of copper complexes with 3,5-dimethyl-1H-pyrazole confirms that hydrogen bonds are the main contributors to intermolecular interactions. dnu.dp.uadnu.dp.ua

| Donor-H···Acceptor | Distance (Å) | Angle (°) | Symmetry Code | Reference |

| C8—H8···O1 | 2.43 | 155 | (i) x-1/2, -y+1/2, -z+1 | nih.gov |

| C11—H11···Cg1 | 2.71 | 142 | (ii) -x+1, y-1/2, -z+3/2 | nih.gov |

This table presents representative hydrogen bond geometries found in the crystal structure of a related pyrazole derivative, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Cg1 is the centroid of the phenyl ring.

In addition to π-π stacking, other non-covalent forces such as C-H···π interactions are also significant. In these interactions, a C-H bond from one molecule points towards the face of an aromatic ring of a neighboring molecule. nih.gov Hirshfeld surface analysis is a tool used to visualize and quantify these intermolecular contacts. mdpi.comscielo.org.mx In the crystal structure of a related pyrazole derivative, molecules are connected into a three-dimensional architecture by C-H···O and C-H···π interactions. nih.gov The interplay of these varied non-covalent forces, in conjunction with hydrogen bonding, results in complex and well-defined supramolecular assemblies. mdpi.com

Host-Guest Chemistry with Pyrazole Carboxamides

The field of supramolecular chemistry has seen significant interest in the design and synthesis of molecules capable of selectively binding other molecules or ions, a concept known as host-guest chemistry. While direct studies on the host-guest capabilities of this compound as a singular host are not extensively documented, the broader class of pyrazole-containing compounds, particularly metal-ligand complexes, has been shown to act as effective hosts for anionic guest species. This anion recognition is a key area of research within the host-guest chemistry of pyrazole derivatives.

The primary mechanism of interaction in these systems involves the formation of hydrogen bonds between the N-H protons of the pyrazole rings within a coordination complex and the anionic guest. The metal center in these complexes serves to pre-organize the pyrazole ligands, creating a well-defined cavity or cleft that is suitable for anion binding.